molecular formula C14H14N4O2 B2738813 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide CAS No. 1797289-76-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide

Cat. No. B2738813
CAS RN: 1797289-76-9
M. Wt: 270.292
InChI Key: BMTVHNQRRDEDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide” is a compound that has been studied for its potential in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .

Scientific Research Applications

Cancer Therapy

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide” and its derivatives have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Breast Cancer Treatment

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Inhibitor of Fibroblast Growth Factor Receptor (FGFR)

The compound has been identified as a potent inhibitor of FGFR . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Kinase Inhibition

Pyrrolopyrazine derivatives, which include “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide”, have shown activity on kinase inhibition . Kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play crucial roles in various cellular processes, including cell signaling, growth, and division.

Synthesis of Potent VEGFR-2 Inhibitors

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide” is a reagent used in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key receptor in the VEGF (vascular endothelial growth factor) system, which regulates angiogenesis, a process that is critical in the growth and spread of cancer cells.

Drug Discovery Research

The pyrrolopyrazine structure, which includes “N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide”, is an attractive scaffold for drug discovery research . It has been used in the design and synthesis of new leads to treat various diseases .

Mechanism of Action

This compound has shown potent activities against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It has also been shown to significantly inhibit the migration and invasion of 4T1 cells .

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(12-4-8-17-20-12)16-7-2-9-18-10-5-11-3-1-6-15-13(11)18/h1,3-6,8,10H,2,7,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTVHNQRRDEDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide

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